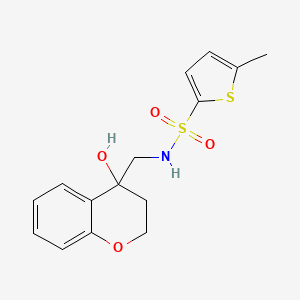

N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S2/c1-11-6-7-14(21-11)22(18,19)16-10-15(17)8-9-20-13-5-3-2-4-12(13)15/h2-7,16-17H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRWWCKPWAJGNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide typically involves the reaction of 4-hydroxychroman-4-ylmethyl chloride with 5-methylthiophene-2-sulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The methyl group on the thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing both sulfonamide and thiophene moieties exhibit notable cytotoxicity against various cancer cell lines. For example, studies have shown that N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide can reduce cell viability in human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines at concentrations exceeding 10 µM .

Antimicrobial Effects

The compound has also demonstrated significant antibacterial activity against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics like linezolid.

Case Study 1: Anticancer Efficacy

In a comparative study assessing various sulfonamide derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. The compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial efficacy of thiazole derivatives, including this compound. The results showed significant activity against MRSA strains with MIC values lower than those of conventional antibiotics .

Potential Therapeutic Applications

Given its structural characteristics and biological activities, this compound holds promise in several therapeutic areas:

- Cancer Therapy : As a potential lead compound for developing new anticancer agents.

- Antimicrobial Treatments : For addressing antibiotic resistance in bacterial infections.

- Anti-inflammatory Applications : Due to its structural analogs that have shown such properties in previous studies.

Mechanism of Action

The compound exerts its effects by targeting the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16. This protein is crucial for the malaria parasite’s life cycle, particularly in the formation of male gametes. By inhibiting Pfs16, the compound effectively blocks the transmission of the parasite to mosquitoes, thereby preventing the spread of malaria .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Structural Comparison

Key Observations:

- The target compound’s 4-hydroxychroman group distinguishes it from other sulfonamides, likely enhancing its interaction with Pfs16 .

- Triazole-thiones () and oxadiazoles () introduce heterocyclic diversity, which may alter binding kinetics or metabolic stability.

Table 2: Functional Comparison

Key Observations:

- The target compound’s Pfs16 targeting is unique among the compared sulfonamides, underpinning its transmission-blocking utility .

- Cyazofamid demonstrates how sulfonamide scaffolds can be repurposed for divergent biological applications (antifungal vs. antimalarial) .

Pharmacokinetic and Physicochemical Properties

- Hydrophobicity : The hydroxychroman group in the target compound may improve membrane permeability compared to purely aromatic analogs (e.g., triazole-thiones or oxadiazoles).

- Metabolic Stability : Chroman’s saturated ring system could reduce oxidative metabolism relative to heterocycles like triazoles or oxadiazoles .

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that combines structural features of chroman, thiophene, and sulfonamide groups. The unique combination of these moieties suggests a range of potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula: C14H15NO3S

- Molecular Weight: 273.34 g/mol

- Key Functional Groups: Hydroxychroman, thiophene, sulfonamide

This structural arrangement indicates potential for diverse biological activities, particularly due to the presence of the sulfonamide group known for its antibacterial properties.

This compound has been shown to interact with specific biological targets, particularly in the context of malaria. It has been identified to block male gamete formation in the malaria parasite lifecycle, which is crucial for preventing the transmission of malaria to mosquitoes. This action highlights its potential application as an antimalarial agent .

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity:

-

Anticancer Properties:

- Preliminary studies suggest that compounds with similar structures may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

-

Anti-inflammatory Effects:

- The presence of the chroman moiety may contribute to anti-inflammatory properties, which is a common feature among compounds containing thiophene and sulfonamide groups.

Research Findings

Recent studies have explored the biological activity of related compounds and their mechanisms:

Case Studies

- Antimicrobial Evaluation:

-

Cancer Cell Studies:

- In vitro studies on similar compounds have shown promising results in reducing cell viability in various cancer cell lines, suggesting potential pathways for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes and critical characterization steps for N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide?

The compound is synthesized via a multi-step approach:

- Step 1 : Coupling of 4-hydroxychroman-4-ylmethanol with 5-methylthiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst) to form the sulfonamide bond .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

- Characterization :

- NMR : H and C NMR to confirm sulfonamide linkage and chroman ring integrity. Key peaks include aromatic protons (δ 6.8–7.5 ppm) and methylene bridges (δ 3.5–4.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns.

- Microanalysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate purity (>95%) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy at λmax ≈ 270 nm (aromatic absorption band). Note: DMSO is preferred for biological assays due to high solubility .

- Stability :

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., varying IC50 values) for this compound be resolved?

- Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

- Purity Check : Re-analyze compound purity via HPLC and NMR to rule out impurities affecting activity .

- Receptor Binding Studies : Perform competitive binding assays with labeled ligands to confirm target specificity .

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Design of Experiments (DoE) : Vary parameters like solvent (DMF vs. THF), temperature (25–60°C), and catalyst (e.g., DMAP) to identify optimal conditions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance sulfonamide coupling efficiency .

- Workup Optimization : Use aqueous NaHCO to neutralize excess sulfonyl chloride and improve isolation .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Substituent Variation : Synthesize analogs with modifications to:

- The chroman ring (e.g., halogenation at C-6).

- The thiophene moiety (e.g., methyl → ethyl groups).

- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using dose-response curves (10 nM–100 µM) to calculate IC values .

- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts)?

- Standardization : Re-run NMR under identical conditions (solvent: CDCl/DMSO-d, 400 MHz) and compare with literature .

- Dynamic Effects : Consider tautomerism or conformational changes (e.g., chroman ring puckering) causing peak shifts .

- Collaborative Verification : Share raw data with independent labs for cross-validation .

Methodological Tables

Q. Table 1. Typical Characterization Data

| Parameter | Observed Value | Reference |

|---|---|---|

| Melting Point | 158–160°C | |

| H NMR (CDCl) | δ 7.25 (s, 1H, thiophene) | |

| HRMS (ESI+) | [M+H]: 394.1201 |

Q. Table 2. Solubility Profile

| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |

|---|---|---|

| DMSO | >50 | Stable |

| Methanol | 12.5 | Partial degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.